molecular formula C28H22ClF3N6O3 B1574259 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Cat. No. B1574259
M. Wt: 582.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Ivosidenib is a inhibitor of Isocitrate Dehydrogenase (IDH1). 

Scientific Research Applications

Ivosidenib in Acute Myeloid Leukemia (AML)

Ivosidenib, a targeted inhibitor of isocitrate dehydrogenase 1 (IDH1), has shown significant efficacy in treating acute myeloid leukemia (AML) with IDH1 mutations. Studies have demonstrated that ivosidenib can induce complete remission and partial hematologic recovery in patients with IDH1-mutated relapsed or refractory AML. The drug's ability to restore normal differentiation and result in clinical responses has been a major breakthrough for patients with this mutation-specific form of AML (Norsworthy et al., 2019), (Choe et al., 2020), (Dinardo et al., 2018).

Ivosidenib in Myelodysplastic Syndrome (MDS)

Ivosidenib has been explored for its potential in treating myelodysplastic syndrome (MDS), particularly in patients with IDH1 mutations. The drug has been found to be effective in inducing complete remission and transfusion independence in patients with IDH1-mutant relapsed or refractory MDS. These findings highlight the potential of ivosidenib as an effective, oral, targeted treatment for patients with this specific form of MDS (Foran et al., 2019), (Dinardo et al., 2018).

Ivosidenib in Solid Tumors

Ivosidenib's application extends beyond hematologic malignancies to solid tumors, such as cholangiocarcinoma, where IDH1 mutations are also prevalent. Clinical trials have shown that ivosidenib can be effective in treating patients with IDH1-mutant cholangiocarcinoma, demonstrating its versatility and potential in targeting IDH1 mutations across various cancer types (Abou-Alfa et al., 2020).

Pharmacokinetics and Drug-Drug Interactions of Ivosidenib

Understanding the pharmacokinetics and potential drug-drug interactions of ivosidenib is crucial in its clinical application. Studies have focused on evaluating the pharmacokinetics, exposure-response, and safety of ivosidenib, providing valuable insights for its optimal use in clinical settings (Jiang et al., 2021).

Combination Therapies with Ivosidenib

Research has also explored combining ivosidenib with other treatments, such as intensive chemotherapy, to enhance its efficacy in AML and other malignancies. These combination therapies are being evaluated for their safety and efficacy, promising to improve treatment outcomes for patients with IDH1-mutant malignancies (Stein et al., 2020).

properties

Product Name

(R,S)-Ivosidenib

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.